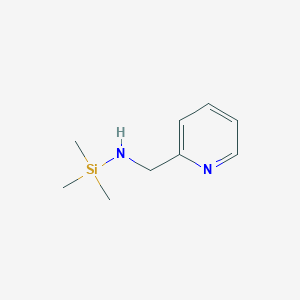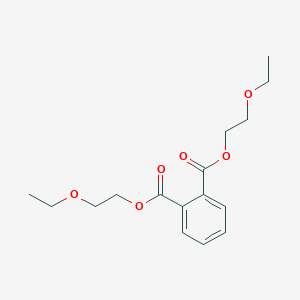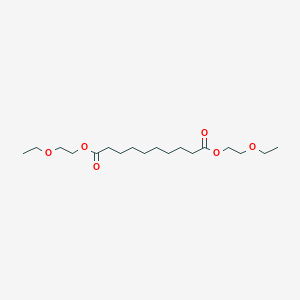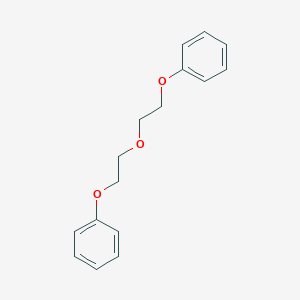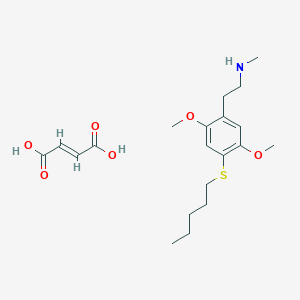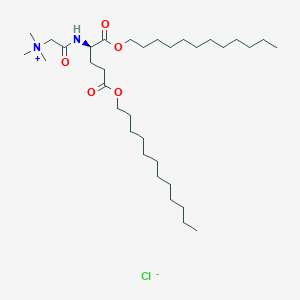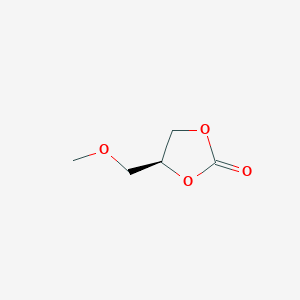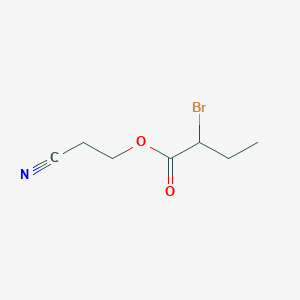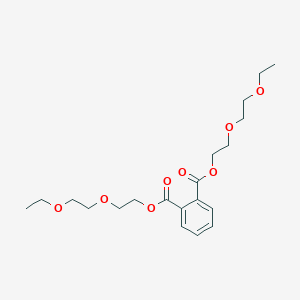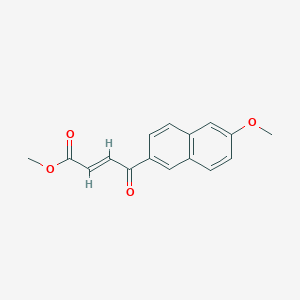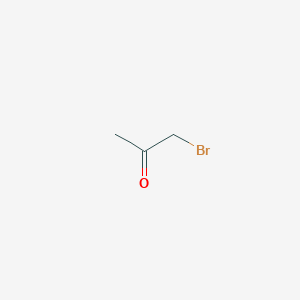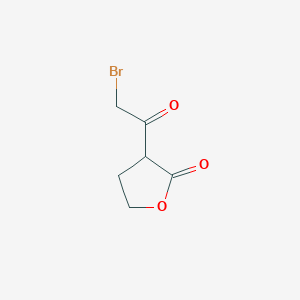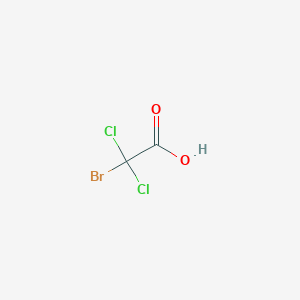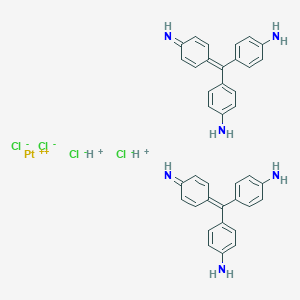
Tetrachloroplatinate dianion-basic fuchsin complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloroplatinate dianion-basic fuchsin complex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a coordination compound that is formed by the reaction of tetrachloroplatinate dianion with basic fuchsin. The compound has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of tetrachloroplatinate dianion-basic fuchsin complex is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular components, such as DNA and proteins. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis.
生化和生理效应
Tetrachloroplatinate dianion-basic fuchsin complex has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. The compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the development of anticancer agents.
实验室实验的优点和局限性
One of the main advantages of tetrachloroplatinate dianion-basic fuchsin complex is its ease of synthesis and purification. The compound is also highly stable and can be stored for long periods without significant degradation. However, one of the limitations of the compound is its low solubility in organic solvents, which can limit its use in certain applications.
未来方向
There are several future directions for the study of tetrachloroplatinate dianion-basic fuchsin complex. One potential direction is the development of novel anticancer agents based on the compound. Another potential direction is the use of the compound in the development of electronic devices and sensors. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of neurodegenerative disorders.
合成方法
The synthesis of tetrachloroplatinate dianion-basic fuchsin complex involves the reaction of tetrachloroplatinate dianion with basic fuchsin in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of a stable and pure complex. The resulting product is a deep red colored powder that is soluble in water.
科学研究应用
Tetrachloroplatinate dianion-basic fuchsin complex has been extensively studied for its potential applications in various fields of science. In biochemistry, the compound has been used as a stain for the detection of nucleic acids and proteins in biological samples. It has also been studied for its potential use in cancer research and drug delivery systems.
In pharmacology, the compound has been studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, tetrachloroplatinate dianion-basic fuchsin complex has been studied for its potential use in the development of sensors and electronic devices. The compound has been shown to exhibit excellent electrical conductivity and has been used in the fabrication of conductive polymers and thin films.
属性
CAS 编号 |
129770-31-6 |
|---|---|
产品名称 |
Tetrachloroplatinate dianion-basic fuchsin complex |
分子式 |
C38H36Cl4N6Pt |
分子量 |
913.6 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C19H17N3.4ClH.Pt/c2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;;;;/h2*1-12,20H,21-22H2;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
KNGHEISVUXQDEI-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
同义词 |
TC-Pl-BFC tetrachloroplatinate dianion-basic fuchsin complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
